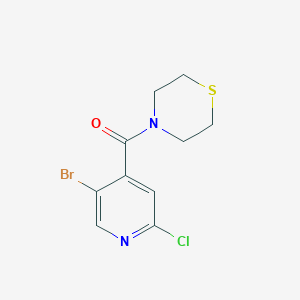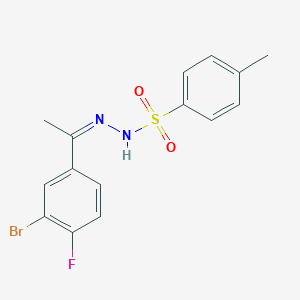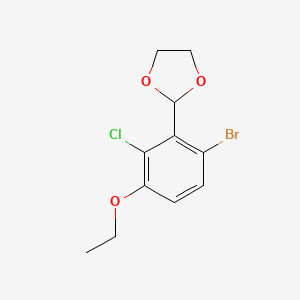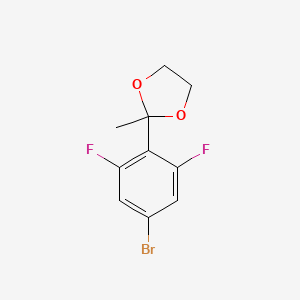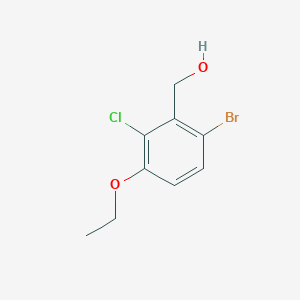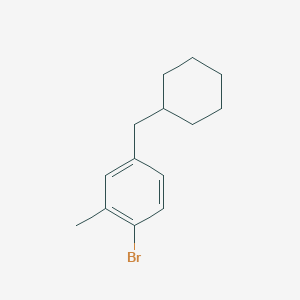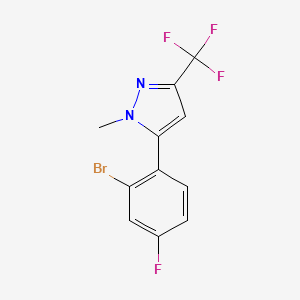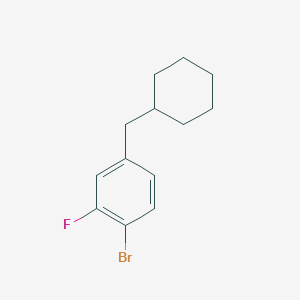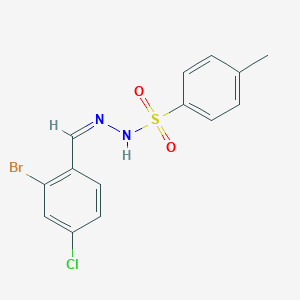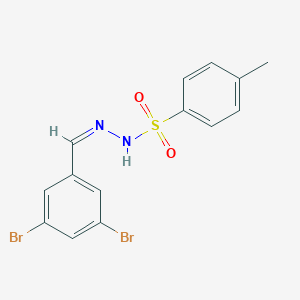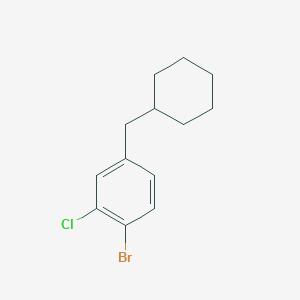
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is a chemical compound with the CAS Number: 1369869-73-7 . It has a molecular weight of 287.63 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 .Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is used as an intermediate in organic synthesis, particularly in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds, such as this compound-5-sulfonate, which is used as a catalyst in the synthesis of polyurethanes. Additionally, this compound is used in the synthesis of this compound-5-sulfonic acid, which is used as a precursor in the production of certain dyes.
Mecanismo De Acción
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is an alkylating agent, meaning that it can react with other molecules by transferring its alkyl group to them. This reaction is known as an electrophilic substitution reaction, and is catalyzed by an acid. In this reaction, the alkyl group of this compound is transferred to the aromatic compound, resulting in the formation of the alkylated product.
Biochemical and Physiological Effects
This compound is not known to be toxic to humans or animals. However, it is a flammable liquid and should be handled with care. In addition, it is a potential environmental hazard, as it is soluble in water and can therefore contaminate water sources if released into the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is easily synthesized from other compounds. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, it is a flammable liquid and should be handled with care.
Direcciones Futuras
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has many potential future applications. It could be used as a building block for the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, its alkylating properties could be utilized in the synthesis of other compounds, such as dyes and agrochemicals. Finally, it could be used as a precursor in the synthesis of more complex molecules, such as polyurethanes.
Métodos De Síntesis
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is synthesized via a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide (such as this compound) is reacted with an aromatic compound (such as benzene) in the presence of an acid catalyst (such as anhydrous aluminum chloride). The reaction produces a new alkylated aromatic compound, such as this compound.
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-(cyclohexylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFNBYVHWGFOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

